molecular formula C11H17N3O B3003918 4-[(3,5-Dimethylpyrazol-1-yl)methyl]-1-methylpyrrolidin-2-one CAS No. 2283578-15-2

4-[(3,5-Dimethylpyrazol-1-yl)methyl]-1-methylpyrrolidin-2-one

Cat. No. B3003918
CAS RN: 2283578-15-2
M. Wt: 207.277
InChI Key: YVQWIWMMNYGEOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves an alkylation process. Specifically, pyrazoles react with poly(bromomethyl) using t-BuOK/THF as the base. The resulting ligands exhibit multidentate coordination properties .


Molecular Structure Analysis

The molecular structure of 4-[(3,5-Dimethylpyrazol-1-yl)methyl]-1-methylpyrrolidin-2-one consists of a central pyrrolidin-2-one ring attached to a 3,5-dimethylpyrazole group. The ligand’s arms extend from the central benzene ring, forming a polydentate structure . The 1H-NMR and 13C-NMR spectra provide valuable insights into its chemical environment .


Chemical Reactions Analysis

The compound’s reactivity is influenced by factors such as the molar ratio of oxidant-to-substrate, the nature of the ligand, the metal ion, and the counter-ion. In situ complexes of the multidentate ligands can oxidize catechol substrates. For instance, the complex L1/Cu(CH₃COO)₂ exhibits high activity in the oxidation of catechol to its corresponding quinone .

Future Directions

: Zerrouki, A., Nicolaï, B., Taleb, M., Guiblin, N., Bahari, Z., & El Kadiri, S. (2023). Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands: synthesis, crystal structure and catecholase activities. Structural Chemistry, 34(8), 681–694. Read more

properties

IUPAC Name

4-[(3,5-dimethylpyrazol-1-yl)methyl]-1-methylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-8-4-9(2)14(12-8)7-10-5-11(15)13(3)6-10/h4,10H,5-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQWIWMMNYGEOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2CC(=O)N(C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3,5-Dimethylpyrazol-1-yl)methyl]-1-methylpyrrolidin-2-one

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